Cas no 8050-67-7 ((1R,3Z)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol)

(1R,3Z)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol structure
8050-67-7 structure
Product name:(1R,3Z)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
CAS No:8050-67-7
MF:C27H44O
MW:384.637668609619
CID:4555660

(1R,3Z)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-epi-vitamin D3
    • 3-epivitamin D3 / 3-epicholecalciferol
    • (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
    • Epicholecalciferol
    • 1C6V77QF41
    • Prestwick2_000429
    • HMS1569E20
    • LMST03020219
    • 3-Epivitamin D3/3-epicholecalciferol
    • 8050
    • (1R,3Z)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
    • Inchi: 1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1
    • InChI Key: QYSXJUFSXHHAJI-YHJXBONMSA-N
    • SMILES: O[C@@H]1CCC(=C)/C(/C1)=C\C=C1/CCC[C@@]2(C)[C@H]/1CC[C@@H]2[C@H](C)CCCC(C)C

Computed Properties

  • Exact Mass: 384.339216023 g/mol
  • Monoisotopic Mass: 384.339216023 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.9
  • Topological Polar Surface Area: 20.2
  • Molecular Weight: 384.6

(1R,3Z)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol Related Literature

Additional information on (1R,3Z)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

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